
Thiambutosine
Übersicht
Beschreibung
Thiambutosine is a carbanilide derivative with the molecular formula C19H25N3OS and a molecular weight of 343.486 g/mol . It is known for its antituberculous properties and has been patented by Imperial Chemical Industries Ltd. as an antituberculous agent . The compound is also referred to as 1-(4-butoxyphenyl)-3-(4-dimethylaminophenyl)thiourea .
Vorbereitungsmethoden
Die Synthese von Thiambutosin beinhaltet die Reaktion von 4-Butoxyanilin mit 4-Dimethylaminophenyl-Isothiocyanat. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Reaktanten in einem geeigneten Lösungsmittel wie Ethanol oder Methanol gelöst werden. Die Reaktionsmischung wird dann erhitzt, um die Bildung von Thiambutosin zu ermöglichen .
In der industriellen Produktion wird der Syntheseprozess hochskaliert, und die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Thiambutosin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Thiambutosin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Die Verbindung kann reduziert werden, um Thioharnstoff-Derivate zu bilden. Reduktionsmittel wie Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Thiambutosin kann nukleophile Substitutionsreaktionen eingehen, bei denen die Butoxy- oder Dimethylaminogruppen durch andere funktionelle Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation mit Wasserstoffperoxid zu Sulfoxiden führen, während die Reduktion mit Lithiumaluminiumhydrid Thioharnstoff-Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
Chemistry
Thiambutosine serves as a reagent in organic synthesis and is a precursor for synthesizing other thiourea derivatives. Its unique chemical properties make it valuable for developing new compounds in pharmaceutical research.
Biology
Research indicates that this compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium leprae, the causative agents of tuberculosis and leprosy, respectively. Studies have shown that this compound can inhibit the growth of these bacteria, making it a candidate for further investigation in antimicrobial therapies .
Medicine
This compound is investigated for its potential use in combination therapies for tuberculosis and leprosy. Clinical trials have demonstrated its effectiveness when used alongside other antimycobacterial agents like rifampicin. For instance, a study involving over 100 patients indicated that treatment with rifampicin and this compound resulted in a more significant reduction of viable M. leprae compared to treatments with dapsone alone .
Case Study 1: Combination Therapy for Leprosy
A clinical trial involving patients with lepromatous leprosy assessed the efficacy of rifampicin combined with this compound. The results showed rapid bactericidal effects and clinical improvement within 14 days of treatment initiation. This combination was found to be more effective than dapsone alone, suggesting that this compound enhances the therapeutic effect of rifampicin .
Case Study 2: Resistance Patterns
A genomic study traced the emergence of antimicrobial resistance in M. leprae strains treated with this compound. It highlighted the need for ongoing research into resistance mechanisms and the potential role of this compound in overcoming these challenges .
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Reagent in organic synthesis | Used to synthesize thiourea derivatives |
Biology | Antimicrobial agent | Effective against M. tuberculosis and M. leprae |
Medicine | Combination therapy | Enhances efficacy when used with rifampicin |
Wirkmechanismus
Thiambutosine exerts its effects by inhibiting the growth of Mycobacterium tuberculosis. The compound targets the bacterial cell wall synthesis pathway, disrupting the formation of essential components and leading to cell death. This compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Thiambutosin ähnelt anderen Thioharnstoff-Derivaten wie Thiacetazon und Thiocarlid. Es zeichnet sich durch eine langsamere Entwicklung von Resistenzen in Mycobacterium tuberculosis im Vergleich zu diesen Verbindungen aus . Weitere ähnliche Verbindungen sind:
Thiacetazon: Bekannt für seine Antituberkulose-Eigenschaften, aber mit einer höheren Rate der Resistenzentwicklung.
Thiocarlid: Ein weiteres Thioharnstoff-Derivat mit antimikrobiellen Eigenschaften, aber weniger effektiv in Kombinationstherapien.
Die einzigartigen Eigenschaften von Thiambutosin machen es zu einer wertvollen Verbindung im Kampf gegen Tuberkulose und andere bakterielle Infektionen.
Biologische Aktivität
Thiambutosine, a thioamide derivative, has garnered attention for its biological activity, particularly in the treatment of leprosy and its potential applications against various pathogens. This article delves into the compound's biological mechanisms, therapeutic uses, and relevant research findings.
Overview of this compound
This compound is primarily known for its role as an anti-leprosy drug, often used in combination with other antibiotics like rifampicin and dapsone. Its efficacy stems from its ability to inhibit the growth of Mycobacterium leprae, the causative agent of leprosy.
This compound functions by disrupting bacterial cell wall synthesis and exhibiting bactericidal properties. The compound is believed to undergo bioactivation, leading to the formation of reactive species that can inhibit essential bacterial enzymes. This mechanism is crucial for its effectiveness against resistant strains of M. leprae.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study involving over 100 patients treated with this compound in combination with rifampicin showed a notable reduction in viable M. leprae after six months of therapy, underscoring its role in multi-drug therapy regimens for leprosy .
Table 1: Efficacy of this compound in Leprosy Treatment
Treatment Regimen | Duration | Outcome |
---|---|---|
Rifampicin + this compound | 6 months | Significant reduction in bacteria |
Dapsone + Rifampicin | 6 months | Less effective than combination with this compound |
Anti-Inflammatory Properties
Beyond its antibacterial effects, this compound exhibits anti-inflammatory activity. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially reducing tissue damage associated with chronic infections .
Case Study: Leprosy Treatment Efficacy
In a controlled trial, patients receiving this compound alongside rifampicin showed clinical improvement within two weeks, with significant reductions in skin lesions and nerve damage observed over six months . This rapid response highlights the compound's effectiveness in acute cases.
Research Findings
Recent studies have expanded the understanding of this compound's biological activities:
- Antioxidant Activity : this compound has shown potential as an antioxidant, capable of scavenging free radicals and reducing oxidative stress in cells .
- Cytotoxic Effects : In cancer research, this compound derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics .
Eigenschaften
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198175 | |
Record name | Thiambutosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500-89-0 | |
Record name | N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiambutosine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiambutosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiambutosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiambutosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAMBUTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92J960C7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of thiambutosine against Mycobacterium leprae?
A1: While the exact mechanism remains unclear, research suggests this compound might operate similarly to other antimycobacterial agents like thiacetazone. These agents potentially interfere with the synthesis of essential components within the mycobacteria, ultimately inhibiting their growth and multiplication. [, ]
Q2: What are the downstream effects of this compound on Mycobacterium leprae?
A2: this compound's action leads to a decrease in the number of viable M. leprae in patients. Studies show a reduction in the bacterial index and an increase in the granularity of acid-fast bacilli in patients undergoing this compound treatment. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C20H27N3OS and a molecular weight of 357.51 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies have employed spectrophotometry to analyze this compound. One method involves reacting this compound with 2,3-dichloro-1,4-naphthoquinone in an ethanolic medium, followed by alkalization with ethanolic ammonia solution. This reaction results in a purple color with an absorption maximum at 540 nm, allowing for quantitative analysis. []
Q5: How is this compound absorbed and metabolized in the body?
A5: Oral this compound exhibits limited absorption, with only around 10% of the administered dose being absorbed. [] The butoxy group undergoes rapid metabolism, resulting in water-soluble p-dimethylaminodiphenyl thioureas that are readily excreted in urine. [] Intramuscular injection of this compound, formulated as a suspension in arachis oil, offers an alternative route of administration, potentially improving absorption. []
Q6: How is this compound excreted?
A6: Approximately 75% of orally administered this compound is excreted unchanged in feces. [] The remaining portion is metabolized into water-soluble compounds and excreted in urine. [] Research indicates that biliary excretion of this compound and its metabolites does not occur in humans. []
Q7: Is there a risk of developing resistance to this compound?
A7: Yes, the emergence of resistance to this compound has been observed. Prolonged treatment with this compound can lead to the selection of resistant M. leprae strains, potentially resulting in treatment failure. [, ]
Q8: Does cross-resistance occur between this compound and other antileprosy drugs?
A8: Yes, cross-resistance has been reported between this compound and other drugs, including dapsone, thiacetazone, ethionamide, and prothionamide. [, , ] This cross-resistance highlights the need for careful drug selection and monitoring for the development of resistance in patients undergoing long-term leprosy treatment.
Q9: Are there any specific drug delivery strategies being explored for this compound?
A9: Intramuscular injection of this compound formulated as a suspension in arachis oil has been explored as a potential approach to improve its absorption and bioavailability. []
Q10: What analytical methods are used to quantify this compound?
A10: Spectrophotometry has been employed for the quantitative determination of this compound. []
Q11: What are the alternatives to this compound in leprosy treatment?
A11: Several alternatives to this compound are available for leprosy treatment, including dapsone, clofazimine, rifampicin, and other antimycobacterial agents. The choice of treatment depends on various factors, including the type and severity of leprosy, drug susceptibility, patient tolerance, and the potential for drug interactions. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.